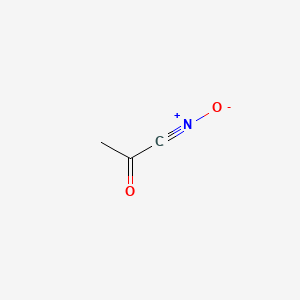
2-Oxopropanenitrile oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxopropanenitrile oxide is an organic compound with a unique structure that includes both a nitrile and an oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxopropanenitrile oxide typically involves the reaction of a nitrile with an oxidizing agent. One common method is the oxidation of 2-oxopropanenitrile using a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of oxidizing agent, are optimized to ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxopropanenitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Oxopropanenitrile oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-oxopropanenitrile oxide exerts its effects involves its ability to participate in various chemical reactions. The nitrile and oxide groups can interact with different molecular targets, leading to the formation of new compounds. These interactions often involve nucleophilic attack on the nitrile group or electrophilic attack on the oxide group .
Vergleich Mit ähnlichen Verbindungen
2-Oxopropanenitrile: Lacks the oxide group, making it less reactive in certain reactions.
2-Oxopropanoic Acid: Contains a carboxyl group instead of a nitrile, leading to different reactivity and applications.
2-Oxopropylamine: Contains an amine group, which significantly alters its chemical behavior.
Uniqueness: 2-Oxopropanenitrile oxide is unique due to the presence of both nitrile and oxide functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Eigenschaften
CAS-Nummer |
51983-63-2 |
|---|---|
Molekularformel |
C3H3NO2 |
Molekulargewicht |
85.06 g/mol |
IUPAC-Name |
2-oxopropanenitrile oxide |
InChI |
InChI=1S/C3H3NO2/c1-3(5)2-4-6/h1H3 |
InChI-Schlüssel |
PKYIJGRVUUZADM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C#[N+][O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


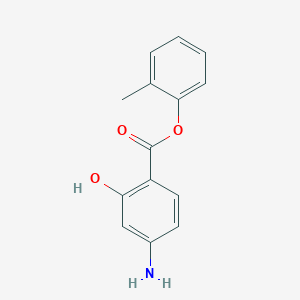

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)
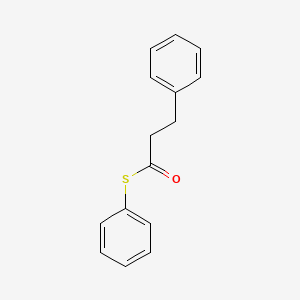

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

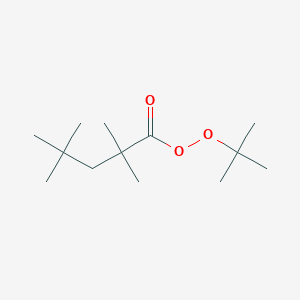

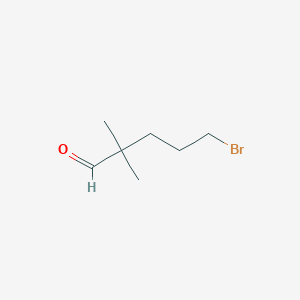
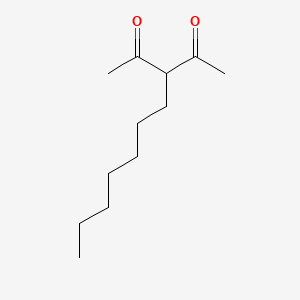
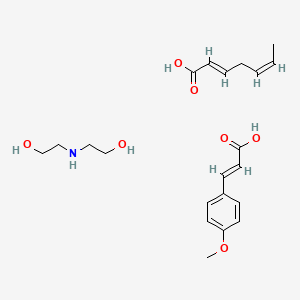
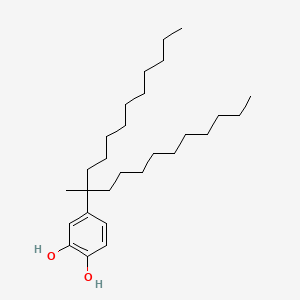
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
